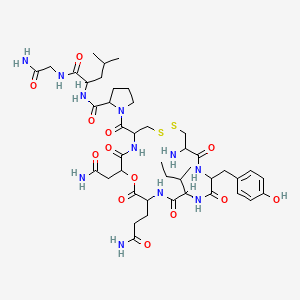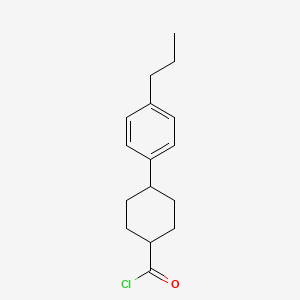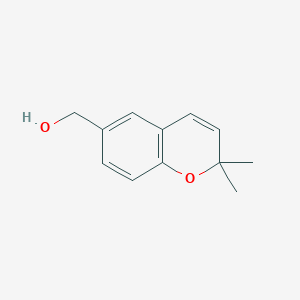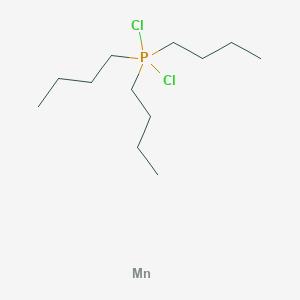![molecular formula C23H19NO B14422842 5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole CAS No. 83959-71-1](/img/structure/B14422842.png)
5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of biphenyl and ethylphenyl groups attached to the oxazole ring, making it a unique and interesting molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethylbenzoyl chloride with 4-aminobiphenyl in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst, alkylating agents like methyl iodide, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-([1,1’-Biphenyl]-4-yl)-2-phenyl-1,3-oxazole
- 5-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole
- 5-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole stands out due to the presence of both biphenyl and ethylphenyl groups, which confer unique structural and electronic properties
Propiedades
Número CAS |
83959-71-1 |
|---|---|
Fórmula molecular |
C23H19NO |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(4-ethylphenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C23H19NO/c1-2-17-8-10-21(11-9-17)23-24-16-22(25-23)20-14-12-19(13-15-20)18-6-4-3-5-7-18/h3-16H,2H2,1H3 |
Clave InChI |
ZUDKALOJVWXJFV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


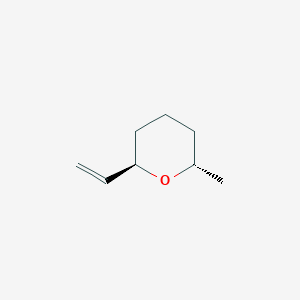
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)

![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
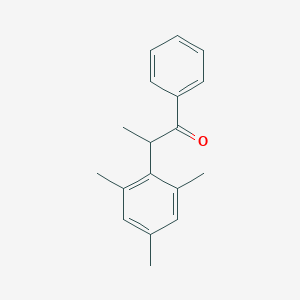

![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
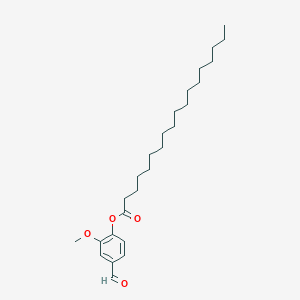
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
